

A comparative analysis of the properties of different benzoylated amino acids

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Compound of Interest

Compound Name: 4-(Benzoylamino)benzoic acid

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A Comparative Guide to the Properties of Benzoylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties, biological activities, and synthesis protocols of various benzoylated amino acids. These compounds, which feature a benzoyl group attached to the amino group of an amino acid, are significant in medicinal chemistry and drug development due to their diverse biological roles, including acting as enzyme inhibitors and intermediates in the synthesis of bioactive molecules.[1][2]

Physicochemical Properties

The introduction of a benzoyl group to an amino acid significantly alters its physicochemical properties, such as melting point and molecular weight, when compared to the parent amino acid. These properties are critical for their purification, characterization, and formulation. Amino acids are typically colorless, crystalline solids that decompose at temperatures above 200°C.[3] The benzoylated derivatives also present as crystalline solids, with melting points influenced by the parent amino acid's side chain.[4]

Table 1: Comparison of Physicochemical Properties of Selected Benzoylated Amino Acids

Benzoylated Amino Acid	Parent Amino Acid	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
2-(Benzamido)acetic acid	Glycine	C ₉ H ₉ NO ₃	179.17	189 - 191[4]
(S)-2-(Benzamido)propanoic acid	Alanine	C ₁₀ H ₁₁ NO ₃	193.20	147-148 (literature)
(S)-2-(Benzamido)-4-(methylthio)butanoic acid	Methionine	C ₁₂ H ₁₅ NO ₃ S	253.32	177 - 178[4]
(S)-2-(Benzamido)-3-phenylpropanoic acid	Phenylalanine	C ₁₆ H ₁₅ NO ₃	269.30	190 - 192[4]
2-(4-Nitrobenzamido)acetic acid	Glycine	C ₉ H ₈ N ₂ O ₅	224.17	192 - 193[4]

Data compiled from reference[4]. Melting points can vary based on experimental conditions and purity.

Biological Activities and Applications

Benzoylated amino acids and their derivatives have been explored for a wide range of therapeutic applications. The benzoyl moiety can enhance membrane permeability and introduce new interactions with biological targets.

Table 2: Summary of Reported Biological Activities

Derivative Class	Specific Compound Examples	Biological Activity/Target	Key Findings
Antifungal Agents	N-benzoyl amino esters derived from Valine and Tryptophan	Fungal chitinase	Showed significant growth inhibition against <i>Aspergillus fumigatus</i> and <i>Fusarium temperatum</i> . [1] [5] [6]
Antitumor Agents	N-benzoyl-p-chloro-DL-phenylalanine, N-benzoyl-m-fluoro-DL-phenylalanine	Microbial antitumor screen	Exhibited potent, near-complete growth inhibition of the test organism <i>Lactobacillus casei</i> . [7]
Adhesion Inhibitors	N-2-Bromobenzoyl L-tryptophan, N-Benzoyl L-histidine	LFA-1/ICAM-1 Interaction	Identified as inhibitors of the LFA-1/ICAM complex, crucial in autoimmune diseases. The carboxylic acid group is essential for activity. [8]
Epigenetic Modulators	N-benzoyl L-glutamic acid derivatives	DNA Methyltransferases (DNMT1, DNMT3A)	Act as inhibitors of DNMTs, which are promising targets for cancer therapy. [9]
Antimicrobial Agents	N-Boc-amino acid-(N'-benzoyl) hydrazides	<i>S. aureus</i> , <i>E. coli</i>	Copper and Cadmium complexes of these compounds showed antimicrobial activity comparable to ampicillin. [10] [11]
Photoaffinity Labeling	p-benzoyl-L-phenylalanine (pBpa)	Protein-Protein Interactions (PPIs)	Used for covalent capture of PPIs in living cells.

and its halogenated
derivatives

Halogenated
derivatives increase
photocrosslinking
yields.[\[12\]](#)[\[13\]](#)

Experimental Protocols

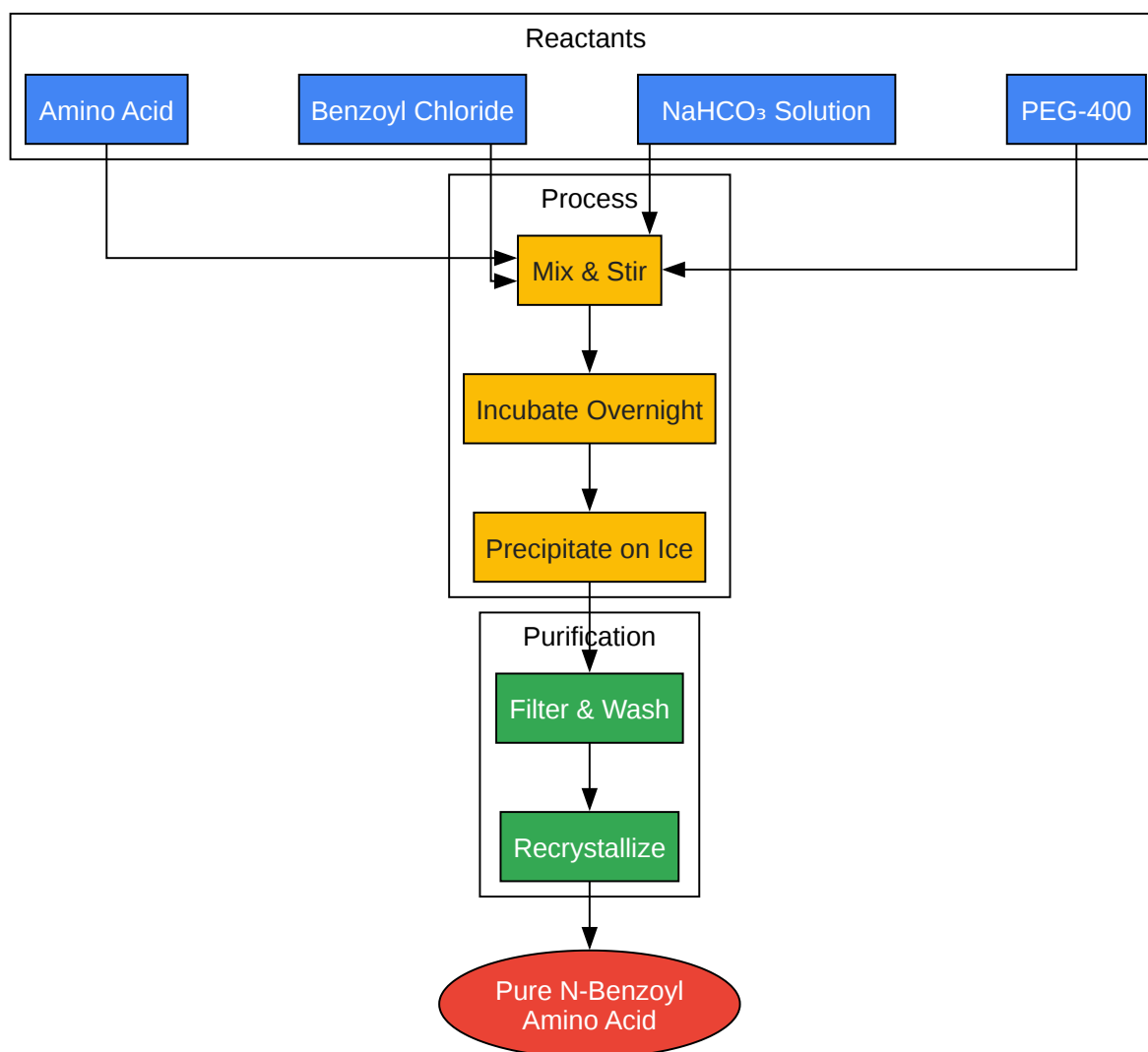
The synthesis of benzoylated amino acids can be achieved through several methods. The choice of method depends on the starting materials, desired yield, and reaction conditions.

Method 1: Modified Schotten-Baumann Reaction

This is a widely used method for the benzoylation of amino acids using benzoyl chloride.[\[4\]](#) A green chemistry approach utilizes PEG-400 as a recyclable catalyst and solvent, which helps control the exothermic nature of the reaction and improve yields.[\[4\]](#)

Protocol:

- **Dissolution:** Dissolve the amino acid (0.01 mol) in a minimal amount of saturated sodium bicarbonate solution (approx. 5 ml).
- **Catalyst Addition:** Add 50 ml of PEG-400 to the reaction mixture.
- **Benzoylation:** Slowly add the substituted benzoyl chloride (0.01 mol) portion-wise to the mixture while stirring.
- **Reaction:** Continue stirring the reaction mixture for fifteen minutes, then let it stand overnight.
- **Precipitation:** Pour the mixture onto crushed ice. If a precipitate does not form, add a very small quantity of acetic acid.
- **Isolation:** Collect the product by filtration and wash thoroughly with water.
- **Purification:** Recrystallize the crude product from dilute ethanol to obtain the pure N-benzoyl amino acid.[\[4\]](#)



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Caption: Workflow for the synthesis of N-benzoyl amino acids via a modified Schotten-Baumann reaction.

Method 2: Peptide Coupling using HATU

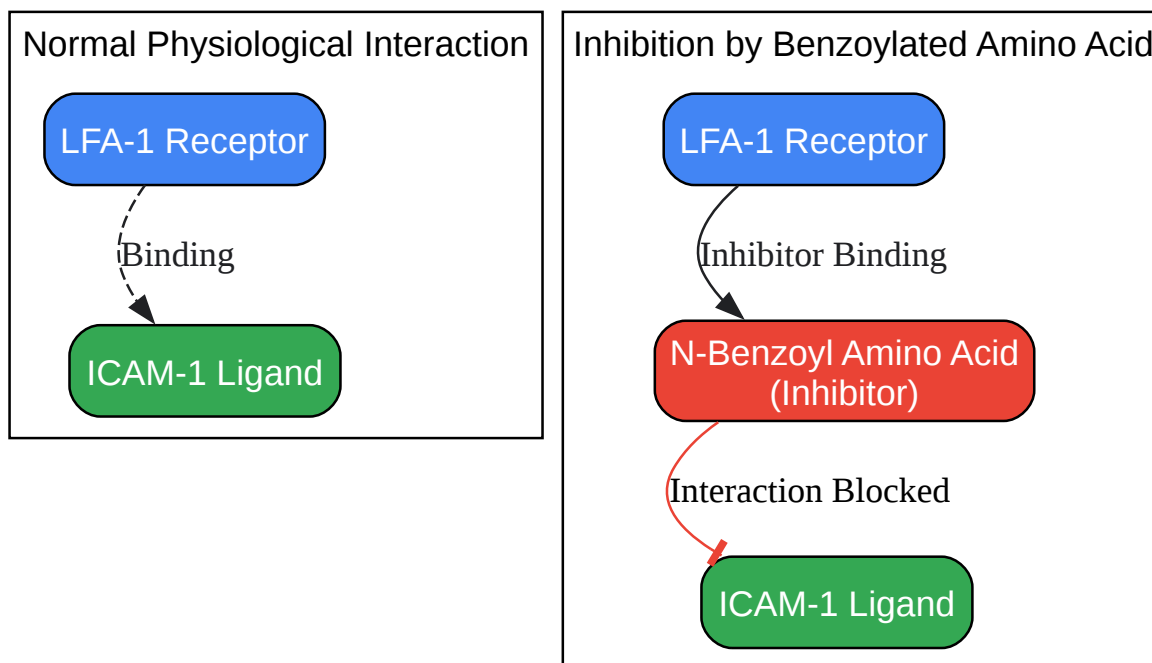
This method is common for forming amide bonds and is particularly useful for creating more complex derivatives, such as hydrazides.[\[14\]](#)

Protocol:

- Activation: Stir a mixture of N-Boc-protected amino acid (1 mmol), HATU (1 mmol), and triethylamine (2 mmol) in DMF (2 mL) at 0°C for 3 minutes.
- Coupling: Add benzoic acid hydrazide (1 mmol) to the mixture.
- Reaction: Stir the reaction mixture at 0°C for 1 hour and then leave it overnight at room temperature.
- Workup: Dilute the reaction with ethyl acetate (80 mL). Wash the mixture successively with 5% aqueous citric acid, saturated sodium bicarbonate, and saturated sodium chloride solutions.[\[14\]](#)
- Deprotection (if required): The N-Boc protecting group can be removed using HCl gas in a mixture of methylene chloride and ether to yield the final hydrochloride salt.[\[14\]](#)

Application in Drug Discovery: Mechanism of Action

Benzoylated amino acids often function as competitive inhibitors. For instance, in the inhibition of LFA-1/ICAM-1 interaction, the N-benzoyl amino acid derivative is designed to bind to the LFA-1 protein, physically blocking its association with its natural ligand, ICAM-1. This action disrupts the cell-cell adhesion process that is critical in the inflammatory response of several autoimmune diseases.[\[8\]](#)



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Caption: Conceptual diagram of LFA-1/ICAM-1 inhibition by a benzoylated amino acid derivative.

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